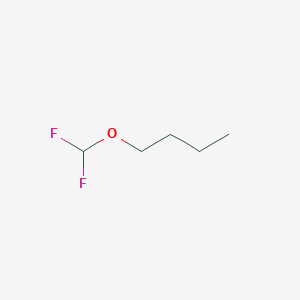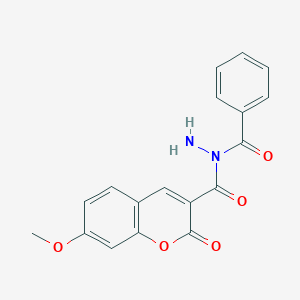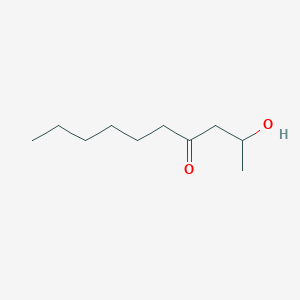
n-Hexyl 4-pyridyl ketone thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Hexyl 4-pyridyl ketone thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
n-Hexyl 4-pyridyl ketone thiosemicarbazone can be synthesized through the reaction of n-hexyl 4-pyridyl ketone with thiosemicarbazide. The reaction typically involves the condensation of the ketone with thiosemicarbazide in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiosemicarbazone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
n-Hexyl 4-pyridyl ketone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone to its corresponding hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of n-Hexyl 4-pyridyl ketone thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects:
Anticancer Activity: The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Coordination Chemistry: Acts as a ligand to form stable metal complexes, which can exhibit enhanced biological activities.
Comparaison Avec Des Composés Similaires
n-Hexyl 4-pyridyl ketone thiosemicarbazone can be compared with other thiosemicarbazone derivatives:
Methyl 4-pyridyl ketone thiosemicarbazone: Similar structure but with a methyl group instead of a hexyl group.
Di(2-pyridyl)ketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone: Contains additional pyridyl rings and cyclohexyl groups, leading to different coordination chemistry and biological activities.
Di(2-pyridyl)ketone 4,4-dimethyl-3-thiosemicarbazone: Features dimethyl groups, which influence its reactivity and biological properties.
This compound stands out due to its unique hexyl chain, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Propriétés
Numéro CAS |
3608-80-8 |
|---|---|
Formule moléculaire |
C13H20N4S |
Poids moléculaire |
264.39 g/mol |
Nom IUPAC |
[(Z)-1-pyridin-4-ylheptylideneamino]thiourea |
InChI |
InChI=1S/C13H20N4S/c1-2-3-4-5-6-12(16-17-13(14)18)11-7-9-15-10-8-11/h7-10H,2-6H2,1H3,(H3,14,17,18)/b16-12- |
Clé InChI |
VZAONYUZXAMGGS-VBKFSLOCSA-N |
SMILES isomérique |
CCCCCC/C(=N/NC(=S)N)/C1=CC=NC=C1 |
SMILES canonique |
CCCCCCC(=NNC(=S)N)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)

![2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14146543.png)







